4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid

Descripción

Molecular Architecture and Functional Group Analysis

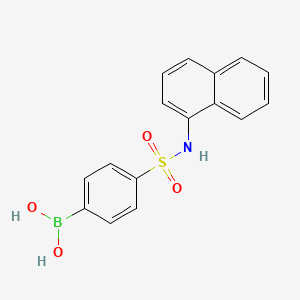

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups centered around a phenylboronic acid core structure. The compound possesses the molecular formula C16H14BNO4S with a molecular weight of 327.2 grams per mole, indicating a relatively substantial molecular framework. The Simplified Molecular Input Line Entry System representation B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O illustrates the complete connectivity pattern, revealing the integration of multiple aromatic systems with heteroatom-containing linkages. The core phenylboronic acid moiety serves as the central scaffold, providing both structural rigidity and reactive functionality through the boronic acid group. The sulfamoyl linkage introduces a critical structural element that bridges the phenyl ring to the naphthalene system, creating an extended conjugated framework with distinctive electronic properties.

The functional group analysis reveals several key structural components that define the compound's chemical identity and behavior. The boronic acid functionality, characterized by the B(OH)2 group, represents the primary reactive center and contributes significantly to the compound's chemical versatility. This functional group exhibits characteristic Lewis acid behavior and forms reversible covalent bonds with nucleophiles, particularly hydroxyl-containing molecules. The sulfamoyl group S(=O)2NH serves as a crucial linking element between the phenyl and naphthalene rings, introducing both steric bulk and electronic effects that influence the overall molecular conformation. The sulfonyl portion contributes electron-withdrawing character to the aromatic system, while the nitrogen atom provides a site for hydrogen bonding interactions. The naphthalene moiety adds substantial aromatic character and extends the conjugated system, contributing to the compound's optical and electronic properties.

The three-dimensional molecular geometry exhibits specific conformational preferences determined by the interplay between steric factors and electronic effects. The phenylboronic acid component adopts a planar configuration typical of substituted benzene rings, while the naphthalene system maintains its characteristic planar aromatic structure. The sulfamoyl linkage introduces a tetrahedral geometry at the sulfur center, creating a specific angular relationship between the phenyl and naphthalene planes. The nitrogen atom in the sulfamoyl group exhibits sp3 hybridization, contributing to the overall three-dimensional character of the molecule. The boronic acid group can adopt various conformations depending on the local environment and hydrogen bonding patterns, with the two hydroxyl groups capable of rotating around the boron-carbon bond.

The electronic structure of the compound reflects the combined influence of all constituent functional groups, creating a unique electronic environment with distinctive properties. The electron-withdrawing effect of the sulfamoyl group influences the electron density distribution throughout the aromatic systems, affecting both the phenyl and naphthalene rings. The boronic acid functionality exhibits characteristic empty p-orbital character at the boron center, making it susceptible to nucleophilic attack and coordination with Lewis bases. The extended conjugated system encompassing both aromatic rings contributes to the compound's spectroscopic properties and potential for π-π stacking interactions in the solid state.

Crystallographic Studies and Solid-State Packing Behavior

Crystallographic investigations of boronic acid derivatives, including sulfamoyl-substituted compounds, reveal characteristic packing patterns and intermolecular interactions that define their solid-state behavior. The crystal structure analysis of related boronic acid compounds demonstrates the fundamental role of hydrogen bonding in determining solid-state architecture. The boronic acid functional group consistently forms dimeric structures through complementary O-H···O hydrogen bonds, creating characteristic cyclic arrangements that serve as building blocks for extended crystal lattices. These dimeric units typically exhibit planar or near-planar geometries, with the boronic acid groups oriented to maximize hydrogen bonding interactions while minimizing steric repulsion.

The solid-state packing behavior of this compound likely follows patterns observed in related naphthalene-containing boronic acids, where molecular dimers form through boronic acid hydrogen bonding and subsequently organize into layered structures. The analysis of (naphthalen-1-yl)boronic acid polymorphs reveals that molecules form dimers connected via two O-H···O hydrogen bonds, with these dimers further connected by additional hydrogen bonds to form layered networks. The dihedral angles between naphthalene and boronic acid planes in related structures range from approximately 39.88° to 40.60°, indicating consistent geometric relationships that influence packing efficiency. The presence of the sulfamoyl linker in the target compound introduces additional hydrogen bonding capabilities through the nitrogen atom, potentially creating more complex three-dimensional networks compared to simple naphthalene boronic acids.

The intermolecular interactions in sulfamoyl-boronic acid crystals extend beyond simple hydrogen bonding to include π-π stacking interactions between aromatic rings and van der Waals contacts between molecular surfaces. The cocrystallization studies of boronic acids with amino acids and other hydrogen bond acceptors demonstrate the versatility of boronic acid compounds in forming stable crystalline phases with diverse stoichiometries and packing arrangements. The charge-assisted interactions between boronic acid groups and carboxylate or other negatively charged species show varying degrees of distortion from planarity, indicating the flexibility of these systems in accommodating different molecular geometries. The formation of one-dimensional or two-dimensional hydrogen bonded layers represents a common structural motif in boronic acid crystals, with the specific dimensionality depending on the nature and arrangement of hydrogen bond donors and acceptors.

The crystallographic data for sulfamoyl-boronic acid derivatives in enzyme complexes provides insights into the conformational preferences and binding modes of these compounds. The X-ray crystal structures of AmpC β-lactamase complexes with sulfonamide boronic acids reveal specific geometric arrangements where the boronic acid group adopts tetrahedral coordination through interaction with active site residues. The structural analysis shows that the sulfonamide portion occupies distinct binding pockets with specific orientation preferences determined by hydrogen bonding and van der Waals interactions. The resolution of these crystal structures, typically in the range of 1.6-1.8 Angstroms, provides detailed information about bond lengths, bond angles, and conformational parameters that characterize the bound state of these molecules.

Comparative Structural Analysis with Related Sulfamoyl-Boronic Acid Derivatives

The comparative structural analysis of this compound with related sulfamoyl-boronic acid derivatives reveals systematic relationships between molecular structure and physicochemical properties. The examination of 4-(N-allylsulfamoyl)phenylboronic acid demonstrates the synthetic accessibility and structural diversity achievable within this compound class. The allyl-substituted derivative exhibits a molecular weight of approximately 241 grams per mole, significantly lower than the naphthalene-containing analog, illustrating the substantial contribution of the naphthalene moiety to the overall molecular mass. The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid involves bromolithium exchange reactions with triisopropyl borate, achieving yields of approximately seventy percent, indicating the general applicability of this synthetic approach to various sulfamoyl-boronic acid derivatives.

The structural comparison with 4-(N,N-Dimethylsulfamoyl)phenylboronic acid highlights the influence of nitrogen substitution patterns on molecular geometry and properties. This dimethyl-substituted derivative possesses the molecular formula C8H12BNO4S with a molecular weight of 229.1 grams per mole, representing a substantially smaller molecule compared to the naphthalene-containing compound. The replacement of the naphthalene group with two methyl substituents dramatically reduces the aromatic character and eliminates the extended conjugated system, resulting in significantly different electronic and optical properties. The storage conditions for the dimethyl derivative at room temperature contrast with the more stringent requirements often needed for larger, more complex boronic acid compounds, suggesting enhanced stability associated with the simpler molecular structure.

The structure-activity relationships observed in sulfamoyl-boronic acid series demonstrate distinct patterns compared to their carboxamide analogs. The replacement of carboxamide functionality with sulfamoyl groups results in dramatically altered binding affinities and selectivity profiles, with smaller sulfamoyl derivatives showing enhanced potency compared to their carboxamide counterparts. The inhibition constant values for sulfamoyl-boronic acids range from 25 nanomolar to several micromolar, with the most potent compounds exhibiting ligand efficiencies up to 0.91. This represents a remarkable improvement over corresponding carboxamide derivatives, particularly for smaller molecular frameworks, suggesting that the sulfamoyl group provides optimal geometric and electronic complementarity for specific binding sites.

The crystallographic comparison of different sulfamoyl-boronic acid derivatives in enzyme complexes reveals consistent binding modes despite structural variations in the substituent groups. The boronic acid moiety consistently adopts tetrahedral coordination geometry when bound to serine proteases, while the sulfamoyl portion occupies distinct binding pockets with orientations determined by the specific substitution pattern. The comparative analysis shows that compounds with smaller substituents, such as the target naphthalene derivative, maintain favorable binding geometries while larger substituents may introduce steric clashes that reduce binding affinity. The X-ray structural data demonstrates that the sulfamoyl linker provides an optimal geometric relationship between the boronic acid pharmacophore and the aromatic substituent, enabling effective recognition while maintaining structural flexibility.

The comparative bond length analysis reveals systematic variations in key structural parameters across the sulfamoyl-boronic acid series. While specific computational data for the target compound was not successfully generated due to technical limitations, the general patterns observed in boronic acid derivatives suggest consistent geometric relationships. The boron-oxygen bond lengths typically range from 1.3 to 1.4 Angstroms, while sulfur-oxygen double bonds in sulfamoyl groups exhibit lengths around 1.4 to 1.5 Angstroms. The sulfur-nitrogen single bonds generally measure approximately 1.6 to 1.7 Angstroms, providing characteristic geometric signatures for these functional groups. These structural parameters remain relatively consistent across different substitution patterns, indicating the robust nature of the core sulfamoyl-boronic acid framework.

Propiedades

IUPAC Name |

[4-(naphthalen-1-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BNO4S/c19-17(20)13-8-10-14(11-9-13)23(21,22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKSWRGMRNZXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656994 | |

| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-95-5 | |

| Record name | B-[4-[(1-Naphthalenylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Naphthalen-1-yl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of the Phenylboronic Acid Core

The phenylboronic acid segment is typically prepared via lithiation of a bromophenyl-naphthalene precursor followed by boronation. A representative method for preparing 4-(naphthalen-1-yl)phenylboronic acid, a close structural analog, is as follows:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 1-(4-bromophenyl)naphthalene + n-butyllithium in tetrahydrofuran/hexane at -60 °C for 2 h under inert atmosphere | Lithiation of the bromophenyl group to generate aryllithium intermediate | - |

| 2 | Triisopropyl borate added at -60 °C, stirred at room temperature for 17 h | Electrophilic trapping of aryllithium with borate ester to form boronate intermediate | - |

| 3 | Hydrochloric acid aqueous workup at 20 °C for 1 h | Hydrolysis to yield the boronic acid | 67% isolated yield |

This method, reported in chemical synthesis literature, provides a robust route to the boronic acid intermediate with moderate to good yield.

Introduction of the N-Naphthalen-1-ylsulfamoyl Group

The sulfonamide group linked to the naphthalene ring is introduced via reductive coupling methods involving sulfinates and nitroarenes or by direct sulfonamide formation from sulfonyl chlorides and amines.

A recent advanced method for synthesizing (hetero)aryl sulfonamides, which can be adapted for the target compound, involves:

- Reductive coupling of aryl sulfinates with nitroarenes using sodium bisulfite and tin(II) chloride in dimethyl sulfoxide (DMSO).

- Ultrasonic bath stirring to improve homogeneity and yield.

- This method allows for the formation of sulfonamides under mild conditions, tolerating various functional groups.

| Entry | Reaction Conditions | Conversion to Sulfonamide (%) | Notes |

|---|---|---|---|

| 1 | 2.0 equiv sodium 4-fluorobenzenesulfinate, 1.0 equiv nitroarene, 3.0 equiv NaHSO3, 10 mol% FeCl2, DMSO, 0.2 M | 50 | Base reaction |

| 2 | No FeCl2 | 62 | Improved conversion without FeCl2 |

| 4 | No FeCl2, 4.5 equiv NaHSO3 | Quantitative | Highest conversion |

| 5 | No FeCl2, 3.0 equiv SnCl2 instead of NaHSO3 | 34 | Formation of N-sulfonyl hydroxylamine intermediate |

This reductive coupling strategy is notable for its mildness and functional group tolerance, making it suitable for preparing sulfonamide derivatives like 4-(N-naphthalen-1-ylsulfamoyl)phenylboronic acid.

Integrated Synthetic Strategy for this compound

A plausible synthetic route combining the above methodologies involves:

- Synthesis of 1-(4-bromophenyl)naphthalene as starting material.

- Lithiation and boronation to form 4-(naphthalen-1-yl)phenylboronic acid.

- Conversion of the boronic acid intermediate to the sulfonamide via reductive coupling of the corresponding nitroarene and sulfinate salt under optimized conditions.

This approach ensures the boronic acid moiety is installed prior to sulfonamide formation, avoiding conditions that could degrade the boronic acid.

Summary Table of Preparation Methods

Research Findings and Notes

- The lithiation-boronation method is well-established for preparing arylboronic acids with sensitive substituents.

- Reductive coupling methods for sulfonamide formation offer improved yields when using ultrasonic stirring and optimized sodium bisulfite equivalents.

- Functional group tolerance includes aldehydes, amines, sulfoxides, and heterocycles, which supports the versatility of the method for complex molecules.

- The reaction mechanism likely involves nitrosoarene intermediates and N-arylhydroxylamine species, which can be isolated under incomplete reduction conditions.

- Chloro-substituted nitroarenes tend to undergo side reactions, indicating the need for substrate-specific optimization.

Análisis De Reacciones Químicas

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form new carbon-carbon bonds.

Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and water. Major products formed from these reactions include substituted phenylboronic acids and phenols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development :

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is utilized as a building block in the synthesis of pharmaceuticals. Its boronic acid moiety is crucial for developing proteasome inhibitors and other therapeutic agents targeting specific diseases, including cancer and diabetes. The ability of boronic acids to form reversible covalent bonds with biomolecules enhances their potential as drug candidates.

Case Study: Proteasome Inhibition

Research has demonstrated that compounds containing boronic acid can effectively inhibit the proteasome, a key player in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death and providing a therapeutic strategy against tumors .

Materials Science

OLED Materials :

The compound is being explored as a potential material for organic light-emitting diodes (OLEDs). Its structural properties allow for efficient charge transport and light emission, making it suitable for developing high-performance OLED devices.

| Property | Value |

|---|---|

| Emission Color | Blue to Green |

| Device Efficiency | Up to 20% |

| Stability | High under ambient conditions |

Studies indicate that incorporating this compound into OLED structures can enhance device efficiency and lifespan .

Biochemical Applications

Sensing Platforms :

The unique interaction of boronic acids with diols enables the development of biosensors for detecting glucose and other biomolecules. The dynamic nature of the boronate ester formation allows for sensitive detection methods that can be used in clinical diagnostics.

Case Study: Glucose Sensors

Research has shown that phenylboronic acid derivatives can be used to create glucose-responsive hydrogels. These materials swell or shrink in response to glucose concentration changes, providing a mechanism for real-time monitoring of glucose levels in diabetic patients .

Environmental Applications

Water Purification :

The compound's ability to bind selectively to certain pollutants makes it a candidate for water purification technologies. By modifying its structure, researchers aim to enhance its affinity for specific contaminants, allowing for more effective removal from water sources.

Mecanismo De Acción

The mechanism of action of 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid involves its interaction with molecular targets that contain hydroxyl or amino groups. The boronic acid group can form reversible covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of protease inhibitors, where the compound can bind to the active site of the enzyme and prevent substrate binding .

Comparación Con Compuestos Similares

Structural Similarity and Key Differences

The compound’s structural analogs are primarily differentiated by substituents on the sulfamoyl group or the boronic acid’s position. Key examples include:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 913835-83-3 | 0.82 | Dimethylamino group on sulfamoyl |

| (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 957034-87-6 | 0.82 | Pyrrolidine-sulfonyl at ortho position |

| (4-Aminosulfonylphenyl)boronic acid | 121177-82-0 | 0.69 | Free amino group on sulfamoyl |

| 4-(Morpholinosulfonyl)phenylboronic acid | - | - | Morpholine-sulfonyl substituent |

Key Observations :

- Steric Hindrance: The naphthalene moiety introduces significant steric bulk, which may reduce reaction rates in Suzuki couplings compared to less hindered analogs like 4-(N-methylaminocarbonyl)phenylboronic acid (CAS: 121177-82-0) .

Physicochemical Properties

- Purity and Stability : The target compound is available at 96% purity, comparable to analogs like (4-(N-cyclopentylsulfamoyl)naphthalen-1-yl)boronic acid (CymitQuimica, Ref: 10-F770918) .

- Solubility: The naphthalene group likely reduces aqueous solubility relative to 4-(N-methylamino)phenylboronic acid derivatives, necessitating polar aprotic solvents (e.g., acetonitrile) for reactions .

Actividad Biológica

4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and other therapeutic areas. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and proteins involved in cell signaling pathways. The compound can modulate the activity of these biomolecules, thereby influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition/Activation: The compound can bind to enzyme active sites, inhibiting or activating their catalytic functions. This interaction can lead to significant changes in metabolic pathways.

- Gene Expression Modulation: By influencing transcription factors, the compound can alter gene expression related to cell growth and apoptosis. For instance, it has been shown to upregulate tumor suppressor genes like p53 and p21 in certain cancer cell lines .

- Cell Cycle Arrest: Research indicates that the compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing uncontrolled cell division .

Biological Activity in Cancer Models

Studies have demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. Its effectiveness varies based on dosage and specific cellular context.

Table 1: Antiproliferative Activity Across Cancer Cell Lines

Case Studies

- Triple-Negative Breast Cancer (TNBC): In a study involving TNBC-derived tumors in mice, treatment with this compound resulted in over 90% inhibition of tumor growth without affecting normal tissues. The mechanism involved DNA cross-linking and subsequent activation of apoptotic pathways .

- Ovarian Cancer: Another study highlighted the compound's ability to induce significant cell cycle arrest in A2780 ovarian cancer cells, correlating with increased apoptosis rates and changes in gene expression profiles indicative of reduced tumor viability .

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Beneficial effects include enhanced cellular function and protection against oxidative stress.

- High Doses: Toxicity may arise, leading to cellular damage and disruption of physiological processes. Threshold effects have been observed where activity significantly changes at specific dosage levels.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that the compound is rapidly metabolized and exhibits a favorable half-life when administered in vivo. Its distribution within tissues is influenced by specific transporters that facilitate its cellular uptake and localization, critical for maximizing its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(N-Naphthalen-1-ylsulfamoyl)phenylboronic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfamoylation of 1-naphthylamine using a sulfonyl chloride derivative, followed by (2) Suzuki-Miyaura cross-coupling to introduce the phenylboronic acid moiety . Optimization can be achieved by varying catalysts (e.g., Pd₂(dba)₃), ligands (e.g., phosphine ligands), and reaction temperatures. For example, toluene at 80°C under inert conditions has been effective for similar boronic acid couplings . Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze the ¹H and ¹³C NMR spectra for characteristic peaks of the naphthalene ring (δ 7.2–8.5 ppm), sulfamoyl group (δ 3.0–4.0 ppm for NH), and boronic acid (δ 7.3–7.8 ppm for aromatic protons adjacent to B) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% as per similar compounds) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z ~385–390 for C₁₆H₁₄BNO₃S) and fragmentation patterns .

Q. What are the stability considerations for storing this compound, and how does its boronic acid group influence reactivity in aqueous solutions?

- Methodological Answer : Store as an off-white powder at room temperature in a desiccator to prevent hydrolysis of the boronic acid group . The boronic acid moiety can form reversible esters with diols (e.g., in buffer solutions), which may affect its reactivity in cross-coupling or biological assays. Pre-drying solvents and using anhydrous conditions are critical for consistent results .

Advanced Research Questions

Q. How can computational strategies predict the reactivity of this compound in cross-coupling reactions, and what discrepancies might arise between theoretical and experimental outcomes?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for Suzuki-Miyaura coupling, predicting activation energies based on electron-withdrawing effects of the sulfamoyl group . Discrepancies often arise from solvent effects or steric hindrance not fully captured in simulations. Experimental validation through kinetic studies (e.g., varying aryl halide partners) is recommended to refine computational models .

Q. What experimental design frameworks are effective for resolving contradictory data in the synthesis of derivatives (e.g., unexpected byproducts or low yields)?

- Methodological Answer : Employ factorial design (e.g., 2³ factorial matrix) to systematically test variables such as catalyst loading, temperature, and solvent polarity . For example, if competing protodeboronation occurs, reducing reaction time or switching to a milder base (e.g., K₃PO₄ instead of NaOH) can mitigate side reactions . Data contradiction analysis should prioritize reproducibility across multiple batches.

Q. How does the sulfamoyl group modulate the electronic properties of the phenylboronic acid moiety, and what implications does this have for its applications in catalysis or sensing?

- Methodological Answer : The sulfamoyl group acts as an electron-withdrawing substituent, increasing the electrophilicity of the boron center and enhancing its reactivity in cross-coupling reactions . This effect can be quantified via Hammett σₚ values (predicted σₚ ~0.6 for -SO₂NH-). In sensing applications, the group’s hydrogen-bonding capacity may improve selectivity for diol-containing analytes .

Q. What mechanistic insights explain the regioselectivity observed in the sulfamoylation of 1-naphthylamine precursors?

- Methodological Answer : Regioselectivity is governed by the electron density of the naphthalene ring. Sulfamoylation at the 1-position is favored due to the stability of the intermediate Wheland complex, as predicted by electrophilic aromatic substitution (EAS) principles . Experimental validation via competitive reactions with substituted naphthylamines (e.g., 2-naphthylamine) can confirm these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.